molecular formula C27H24N4O3 B3415371 3'-Demethylstaurosporine CAS No. 161743-35-7

3'-Demethylstaurosporine

Cat. No.: B3415371
CAS No.: 161743-35-7
M. Wt: 452.5 g/mol
InChI Key: YFYYWLWHOINTHH-FCHZLITKSA-N
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Description

Contextualization within Natural Product-Derived Kinase Inhibitor Research

Natural products have historically been a rich source of novel bioactive compounds, with many serving as scaffolds for the development of new therapeutic agents. mdpi.comnih.gov Within this context, the discovery of staurosporine (B1682477) in 1977 from the bacterium Streptomyces staurosporeus was a landmark event. nih.govwikipedia.orgwikipedia.org Staurosporine was identified as a potent, albeit non-selective, inhibitor of a wide range of protein kinases. nih.govresearchgate.net Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. sun.ac.zanih.gov

The potent but broad activity of staurosporine spurred significant research into its analogues, with the goal of developing more selective and clinically viable kinase inhibitors. nih.govnih.govacs.org 3'-Demethylstaurosporine is one such naturally occurring analogue. The study of these natural derivatives provides valuable insights into the structure-activity relationships of indolocarbazole-based kinase inhibition. researchgate.net Research in this area focuses on how modifications to the core staurosporine structure, such as the demethylation at the 3' position, affect binding affinity and selectivity for different kinases. titech.ac.jp

Significance as a Member of the Indolocarbazole Alkaloid Family

3'-Demethylstaurosporine belongs to the indolocarbazole alkaloids, a large and structurally diverse family of natural products. wikipedia.orgebi.ac.uk These compounds are characterized by a core indolo[2,3-a]carbazole (B1661996) skeleton. wikipedia.orgresearchgate.net The indolocarbazole family can be broadly categorized into two main classes based on their structural features: one class includes halogenated compounds with a single glycosidic bond, while the other consists of non-halogenated compounds, like staurosporine and its derivatives, which are typically glycosylated at both indole (B1671886) nitrogens. wikipedia.org

The biosynthesis of these complex molecules has been a subject of intense study. nih.govresearchgate.netrsc.org The indolocarbazole core is formed from two molecules of the amino acid tryptophan. pnas.orgnih.gov Subsequent tailoring reactions, including glycosylation and methylation, lead to the diverse array of naturally occurring indolocarbazole alkaloids. titech.ac.jp The sugar moiety, in particular, has been shown to be important for the biological activity of these compounds. nih.gov Understanding the biosynthetic pathways not only provides insight into how these molecules are produced in nature but also opens up avenues for producing novel derivatives through combinatorial biosynthesis. pnas.orgnih.gov

Overview of Research Trajectories and Academic Relevance

The academic relevance of 3'-Demethylstaurosporine and other indolocarbazole alkaloids is multifaceted. A primary research trajectory has been their investigation as potential anticancer agents. wikipedia.orgresearchgate.net The ability of these compounds to inhibit protein kinases, which are often overactive in cancer cells, makes them attractive candidates for drug development. nih.govrsc.org This has led to the synthesis and evaluation of numerous analogues with the aim of improving potency and selectivity. sun.ac.zaresearchgate.net

Beyond cancer, the biological activities of indolocarbazoles extend to other areas. For instance, they have been shown to be inhibitors of topoisomerases, another class of enzymes important in DNA replication and a target for cancer therapy. nih.gov Some indolocarbazoles have also demonstrated antimicrobial and antifungal properties. wikipedia.orgrsc.org

Properties

IUPAC Name

(2S,3R,4R,6R)-3-hydroxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-27-25(32)16(28-2)11-19(34-27)30-17-9-5-3-7-13(17)21-22-15(12-29-26(22)33)20-14-8-4-6-10-18(14)31(27)24(20)23(21)30/h3-10,16,19,25,28,32H,11-12H2,1-2H3,(H,29,33)/t16-,19-,25-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYYWLWHOINTHH-FCHZLITKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery, Isolation, and Early Research Contributions

Chronology of Isolation and Initial Characterization from Microbial Sources

The compound 3'-Demethylstaurosporine is primarily understood as a biosynthetic precursor to the more widely known staurosporine (B1682477). Its isolation is intrinsically linked to the study of the staurosporine biosynthetic pathway in various microorganisms. While staurosporine was first isolated from actinomycetes, subsequent genetic and biochemical studies of these and other producing organisms led to the identification of its various analogues and precursors. researchgate.netnih.gov

The isolation of 3'-Demethylstaurosporine and related demethylated forms was achieved through targeted genetic manipulation of staurosporine-producing bacteria. Researchers identified the genes responsible for the final methylation steps in staurosporine biosynthesis. Specifically, studies on the biosynthesis of staurosporine revealed that two enzymes, staMA and staMB, are crucial for the final steps. bio-conferences.org The enzyme staMA is responsible for the N-methylation of 3'-O-demethyl, 4'-N-demethyl-staurosporine, and staMB subsequently catalyzes the O-methylation to yield the final staurosporine product. bio-conferences.org

A landmark achievement in isolating a related precursor was the creation of a "staMA-blocked mutant" organism. titech.ac.jp By disrupting the staMA gene, researchers were able to halt the biosynthetic assembly line, leading to the accumulation and subsequent isolation of intermediates that would otherwise be transient. This technique allowed for the characterization of compounds like 3'-O-demethyl, 4'-N-demethyl-staurosporine, direct precursors in the pathway. bio-conferences.org This body of work established that 3'-Demethylstaurosporine is a naturally occurring intermediate, primarily isolated and characterized from genetically modified microbial sources rather than as a major product from wild-type strains.

Microbial Source TypeSpecific ExamplesRelevance to Staurosporine & Analogues
ActinomycetesStreptomyces staurosporeus, Lentzea albida, Saccharothrix aerocolonigenesOriginal and primary sources of staurosporine and its biosynthetic pathway intermediates. titech.ac.jpwikipedia.orgresearchgate.net
MyxomycetesSlime moldsIdentified as alternative natural sources of indolocarbazole compounds. bio-conferences.orgkitasato-u.ac.jp
Cyanobacteria-Found to produce related indolocarbazole natural products. bio-conferences.orgkitasato-u.ac.jp
Marine InvertebratesSponges, AscidiansHost symbiotic microorganisms that produce staurosporine and its analogues. researchgate.netkitasato-u.ac.jp

Historical Context of Staurosporine Discovery and its Early Analogues in Research

The story of 3'-Demethylstaurosporine is inseparable from the history of its parent compound, staurosporine. Staurosporine, initially designated AM-2282, was first discovered in 1977 by Satoshi Ōmura and his team at the Kitasato Institute. nih.govresearchgate.netsatoshi-omura.info It was isolated from the bacterium Streptomyces staurosporeus, which was found in a soil sample from Mizusawa City, Japan. researchgate.netnih.gov The initial screening program was aimed at discovering new microbial alkaloids, and early tests on staurosporine revealed antifungal and hypotensive properties. wikipedia.orgsatoshi-omura.info

For nearly a decade, the full potential of staurosporine remained unrecognized. A pivotal shift occurred in 1986 when it was discovered to be a potent, albeit non-specific, inhibitor of protein kinases, particularly Protein Kinase C (PKC). researchgate.netnih.govkitasato-u.ac.jp This discovery was highly significant as it coincided with the burgeoning understanding of the role of protein kinases in cell signaling pathways and their dysregulation in diseases like cancer. researchgate.netnih.gov

This finding transformed staurosporine from a minor alkaloid into a crucial research tool and a lead compound for drug discovery. satoshi-omura.info It became a prototypical ATP-competitive kinase inhibitor, valued for its ability to bind to the ATP-binding site of a wide array of kinases with high affinity. wikipedia.orgrsc.org The intense interest in staurosporine spurred a global search by pharmaceutical companies and academic labs for related natural analogues and the development of synthetic derivatives with improved selectivity. researchgate.netnih.govresearchgate.net This effort led to the isolation of a family of over 50 related bis-indole alkaloids, including K252a and rebeccamycin (B1679247), and eventually to the development of clinically approved kinase inhibitors like midostaurin (B1676583), which are direct descendants of staurosporine research. wikipedia.orgresearchgate.netrsc.org

YearKey Discovery or EventSignificance
1977Staurosporine (AM-2282) is isolated from Streptomyces staurosporeus. nih.govwikipedia.orgresearchgate.netDiscovery of the first of a major new class of bis-indole alkaloids.
1986Staurosporine is identified as a potent, broad-spectrum protein kinase inhibitor. researchgate.netnih.govkitasato-u.ac.jpRevolutionized its use, making it a key research tool and anti-cancer drug precursor.
1992Mammalian topoisomerases are identified as another target for indolocarbazoles. researchgate.netsatoshi-omura.infoExpanded the known biological activities and potential applications of the compound class.
1994The absolute chemical structure of staurosporine is elucidated by X-ray crystallography. wikipedia.orgProvided the structural foundation for understanding its mechanism of action and for designing new analogues.
2000sBiosynthetic genes for staurosporine are cloned and characterized. titech.ac.jpEnabled the elucidation of its formation pathway and the isolation of precursors like 3'-Demethylstaurosporine through genetic engineering.

Landmark Studies Pertaining to 3'-Demethylstaurosporine's Identification

The definitive identification of 3'-Demethylstaurosporine was not the result of a single discovery but emerged from a series of landmark studies aimed at unraveling the biosynthesis of staurosporine. After the structure of staurosporine was confirmed by X-ray analysis in 1994, research focus shifted towards understanding how microorganisms construct such a complex molecule. wikipedia.orgresearchgate.net

Key studies in the early 2000s successfully cloned the gene cluster responsible for staurosporine biosynthesis. titech.ac.jp This was a critical breakthrough, as it allowed for the functional characterization of the individual enzymes involved in the pathway. Researchers could then create targeted gene knockouts to see how they affected the final product.

The identification of 3'-Demethylstaurosporine is a direct outcome of this work. Landmark studies identified the roles of specific enzymes responsible for the final decorative steps of the biosynthesis:

staG (N-glycosyltransferase): Catalyzes the attachment of the sugar moiety to the indolocarbazole core (staurosporine aglycone, or K252c). titech.ac.jpkitasato-u.ac.jp

staN (P450 homolog): Catalyzes a C-N bond formation to create the rigid sugar ring structure. bio-conferences.org

staMA (N-methyltransferase): The enzyme that adds a methyl group to the 4'-nitrogen of the sugar. bio-conferences.orgtitech.ac.jp

staMB (O-methyltransferase): The final enzyme in the pathway, which adds a methyl group to the 3'-hydroxyl group of the sugar to produce staurosporine. bio-conferences.orgkitasato-u.ac.jp

The crucial study involved blocking the gene for the O-methyltransferase, staMB. This manipulation resulted in the accumulation of the enzyme's substrate, which was isolated and identified as 3'-O-demethyl-staurosporine (3'-Demethylstaurosporine). This provided unequivocal evidence of its role as the penultimate intermediate in the formation of staurosporine. These genetic and biochemical investigations were the landmark work that firmly placed 3'-Demethylstaurosporine within the chemical and biological lineage of the staurosporine family. bio-conferences.orgtitech.ac.jp

Biosynthetic Pathways and Heterologous Expression Studies

Elucidation of the Staurosporine (B1682477) Biosynthesis Pathway

The journey to forming the staurosporine molecule is a multi-stage process orchestrated by a dedicated set of enzymes. pnas.org This pathway can be broadly categorized into the formation of the aglycone core, followed by glycosylation and subsequent modifications. pnas.orgnih.gov

Precursor Incorporation and Key Enzymatic Steps

The biosynthesis of staurosporine begins with the incorporation of two molecules of L-tryptophan. tandfonline.comnih.gov The initial steps are catalyzed by the enzymes StaO and StaD. StaO, an L-amino acid oxidase, converts L-tryptophan into the imine form of indole-3-pyruvic acid (IPA imine). kitasato-u.ac.jp Subsequently, StaD catalyzes the coupling of two of these IPA imine molecules to form chromopyrrolic acid (CPA), a key intermediate in the formation of the indolocarbazole core. tandfonline.comkitasato-u.ac.jp

Role of Specific Enzymes in Indolocarbazole Core Formation

The formation of the characteristic indolocarbazole core of staurosporine is a critical step governed by the enzymes StaP and StaC. tandfonline.comkitasato-u.ac.jp StaP, a cytochrome P450 enzyme, facilitates an intramolecular C-C bond formation and oxidative decarboxylation of chromopyrrolic acid. kitasato-u.ac.jpresearchgate.net This reaction can result in several indolocarbazole compounds, including the staurosporine aglycone known as K252c. kitasato-u.ac.jp The enzyme StaC, a flavin-binding monooxygenase, plays a crucial role in directing the reaction to predominantly form K252c. kitasato-u.ac.jptandfonline.com In the absence of StaC, a mixture of products can be formed, highlighting its importance in ensuring the correct oxidative state of the pyrrole (B145914) ring. tandfonline.comresearchgate.net

Glycosylation and Methylation Events in the Staurosporine Pathway

Following the formation of the staurosporine aglycone (K252c), the pathway proceeds with glycosylation and methylation events. pnas.orgnih.gov The enzyme StaG, a glycosyltransferase, attaches a sugar moiety to the aglycone. nih.govkitasato-u.ac.jp This is followed by the action of StaN, a P-450 homolog, which catalyzes the formation of a second C-N bond, creating a cyclized sugar structure. kitasato-u.ac.jp The final steps in the formation of staurosporine involve methylation. Two methyltransferases, StaMA and StaMB, are responsible for N-methylation and O-methylation, respectively. tandfonline.comkitasato-u.ac.jp These methylation events, using methionine as the methyl group donor, complete the synthesis of the staurosporine molecule. nih.gov

Specific Branch Points Leading to 3'-Demethylstaurosporine Formation

The biosynthesis of 3'-demethylstaurosporine represents a branch from the main staurosporine pathway, characterized by the absence of a methyl group at the 3' position of the sugar moiety.

Identification of Post-Glycosylation Modifying Enzymes

The formation of 3'-demethylstaurosporine is a result of the action, or lack thereof, of specific post-glycosylation modifying enzymes. The key enzyme in this context is the O-methyltransferase, StaMB. kitasato-u.ac.jp In the standard staurosporine biosynthesis, StaMB catalyzes the final O-methylation step. tandfonline.comkitasato-u.ac.jp The accumulation of 3'-demethylstaurosporine, also referred to as 3'-demethoxy-3'-hydroxystaurosporine, has been observed in mutants of Streptomyces longisporoflavus that are blocked in this final methylation step. nih.govnih.gov This indicates that StaMB is the specific enzyme responsible for this final modification and that its absence or inhibition leads to the production of the demethylated analogue. nih.gov

Strategies for Heterologous Expression and Pathway Engineering in Research

Heterologous expression, the process of expressing a gene or a cluster of genes in a host organism that does not naturally have them, has become a pivotal strategy in the study and production of complex natural products like 3'-Demethylstaurosporine. mdpi.com This approach allows researchers to overcome challenges associated with low yields from native producers and provides a platform for pathway engineering to generate novel analogues. mdpi.comuni-hannover.de

The successful heterologous expression of biosynthetic gene clusters (BGCs) offers several advantages. It enables the production of natural products from microorganisms that are difficult or impossible to cultivate in a laboratory setting. mdpi.com Furthermore, it provides a more genetically tractable host system, simplifying the process of gene manipulation and pathway optimization. mdpi.com For instance, the entire staurosporine biosynthetic gene cluster from Streptomyces sp. TP-A0274 was successfully cloned and expressed in Streptomyces lividans, confirming the function of the cloned genes in staurosporine production. jst.go.jp Similarly, the rebeccamycin (B1679247) biosynthetic pathway has been reconstituted in the convenient actinomycete host, Streptomyces albus. nih.govpnas.org

A common strategy involves the use of two separate plasmids to reconstitute the biosynthetic pathway in a heterologous host. In the case of staurosporine, an "aglycone plasmid" containing the genes for the indolocarbazole core and a "sugar plasmid" with the genes for the sugar moiety have been co-expressed in S. albus to achieve staurosporine production. nih.gov This modular approach facilitates the combinatorial biosynthesis of analogues by swapping or modifying the genes on each plasmid.

The choice of a heterologous host is critical for successful expression. mdpi.com While bacterial hosts like Escherichia coli have been used, actinomycetes such as Streptomyces species are often preferred for their ability to correctly fold and modify complex enzymes from other actinomycetes. mdpi.comnih.gov Filamentous fungi, like Trichoderma reesei, are also being developed as heterologous hosts for secondary metabolite production due to their robust growth on various substrates and their capacity for high levels of protein production. uni-hannover.de

Reconstitution of Biosynthetic Steps In Vitro

For indolocarbazole biosynthesis, in vitro studies have been instrumental in understanding the roles of key enzymes. For example, the in vitro reconstitution of violacein (B1683560) biosynthesis from L-tryptophan using the enzymes VioA-E from Chromobacterium violaceum has provided insights into the formation of the bisindole core. mit.edu Although direct in vitro reconstitution of the entire 3'-Demethylstaurosporine pathway is complex, studies on related enzymes have been informative. For instance, structural and functional studies of RebC and StaC, which are involved in controlling the oxidation state at the C-7 position of the indolocarbazole core, have revealed that they function by stabilizing reactive intermediates. mit.edu

The process of in vitro reconstitution typically involves:

Gene Cloning and Expression: The genes encoding the biosynthetic enzymes are cloned into expression vectors.

Protein Purification: The enzymes are overexpressed in a suitable host, such as E. coli, and then purified to homogeneity.

Enzymatic Assays: The purified enzymes are combined with their substrates in a reaction buffer, and the formation of the product is monitored over time.

Challenges in in vitro reconstitution include obtaining sufficient quantities of active enzymes, especially large and complex enzymes like polyketide synthases and non-ribosomal peptide synthetases, and providing the necessary cofactors and substrates. nih.gov

Potential for Combinatorial Biosynthesis of Analogues

Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of biosynthetic pathways to create novel "unnatural" natural products. pnas.org This is achieved by combining genes from different biosynthetic pathways or by modifying existing genes to alter their function. nih.gov The heterologous expression systems described above provide an ideal platform for these engineering efforts. nih.govpnas.org

The biosynthesis of staurosporine and its analogues is particularly amenable to combinatorial approaches. The pathway can be conceptually divided into the biosynthesis of the aglycone (the indolocarbazole core) and the sugar moiety. By mixing and matching genes from the staurosporine pathway with those from other indolocarbazole pathways, such as the rebeccamycin pathway, a wide range of new derivatives can be generated. nih.govpnas.org

Key strategies in the combinatorial biosynthesis of staurosporine analogues include:

Gene Swapping: A crucial gene in differentiating the staurosporine and rebeccamycin pathways is staC. nih.gov By co-expressing genes from the rebeccamycin cluster with staC from the staurosporine cluster, researchers have successfully produced the staurosporine aglycone, K252c. nih.gov

Glycosyltransferase Engineering: The glycosyltransferase StaG, which attaches the sugar moiety to the aglycone, has shown some flexibility in the sugar donor it can utilize. nih.gov This opens up the possibility of generating analogues with different sugar attachments.

Halogenation: The incorporation of halogenase genes, such as pyrH and thal, from other microorganisms can lead to the production of chlorinated derivatives at novel positions on the indolocarbazole scaffold. nih.gov

Gene Disruption: Blocking the function of specific genes can lead to the accumulation of biosynthetic intermediates, which can themselves be novel compounds or serve as starting points for further chemical or biological modification. titech.ac.jp For example, a staMA-blocked mutant was found to produce 3'-demethyl-3'-acetylstaurosporine. titech.ac.jp

These combinatorial biosynthesis experiments have already led to the production of numerous indolocarbazole derivatives, demonstrating the potential of this approach to generate compounds with potentially improved biological activities. pnas.org

Molecular and Cellular Mechanisms of Action

Protein Kinase Inhibition Profiles and Selectivity in Research Models

Staurosporine (B1682477) is recognized for its broad and potent inhibition of protein kinases, binding to the majority of kinases with submicromolar affinity. nih.gov This lack of specificity has made it a valuable research tool for the general interrogation of kinase-dependent pathways, though it has limited its clinical applicability. wikipedia.org

The primary mechanism of staurosporine's inhibitory action is its direct competition with adenosine (B11128) triphosphate (ATP) for the kinase's active site. wikipedia.org Staurosporine exhibits a stronger affinity for the ATP-binding pocket than ATP itself, effectively blocking the phosphotransfer reaction that is fundamental to kinase function. wikipedia.orgnih.gov

Structural analyses reveal that despite a lack of obvious chemical similarity to ATP, staurosporine effectively mimics the binding of the adenine (B156593) portion of the ATP molecule. nih.gov The promiscuity of staurosporine is partly explained by its ability to interact with highly conserved features of the kinase active site. The most structurally conserved part of the binding site for staurosporine involves the main chain atoms of the hinge region, which connects the N- and C-lobes of the kinase domain. nih.gov The lactam ring of staurosporine forms key hydrogen bonds with this hinge region, anchoring the molecule in a manner similar to ATP. nih.govnih.gov This interaction with the conserved backbone, rather than variable side chains, is a critical factor in its ability to bind to a wide range of kinases. nih.gov

Staurosporine is a pan-kinase inhibitor, demonstrating potent, low-nanomolar IC50 values against a wide spectrum of protein kinases, including serine/threonine and tyrosine kinases. nih.govrndsystems.comdrugbank.com Its broad selectivity profile means it inhibits most of the protein kinases it has been tested against, often with affinities below 100 nM. nih.gov

Research has quantified its high-affinity binding to several major kinase classes. For instance, binding studies using radiolabeled staurosporine derivatives have determined dissociation constants (Kd) in the low nanomolar range for enzymes such as Protein Kinase C (PKC), Protein Kinase A (PKA), and CaM Kinase II. rndsystems.comnih.gov This broad inhibitory action underscores its utility as a tool for inducing widespread kinase inhibition in experimental systems. nih.gov

Kinase FamilyReported IC50 / KdReference
Protein Kinase C (PKC)3 nM (IC50) rndsystems.com
Protein Kinase A (PKA)7 nM (IC50) rndsystems.com
p60v-src Tyrosine Protein Kinase6 nM (IC50) rndsystems.com
CaM Kinase II20 nM (IC50) rndsystems.com

X-ray crystallography of staurosporine in complex with various kinases, such as CDK2, has provided a detailed picture of its binding mode. nih.govdrugbank.comnih.gov These structures confirm that the flat indolocarbazole ring system inserts deep into the ATP-binding cleft, between the N- and C-terminal lobes of the kinase. nih.gov

Several key molecular interactions contribute to its tight binding:

Hinge Region Hydrogen Bonds: As noted, the lactam portion of staurosporine forms two or three crucial hydrogen bonds with the backbone amides of the hinge region, mimicking the interaction of the adenine ring of ATP. nih.govnih.gov

Hydrophobic Interactions: The extensive aromatic plane of the inhibitor engages in significant hydrophobic and van der Waals interactions with non-polar residues within the active site. nih.gov

Gatekeeper Residue: The size of the "gatekeeper" residue, which sits (B43327) at the back of the ATP pocket, influences binding affinity. nih.gov Kinases with larger gatekeeper residues (e.g., Phenylalanine) tend to bind staurosporine more tightly. nih.gov

Sugar Moiety Interactions: The sugar moiety of staurosporine occupies the ribose-binding pocket and forms additional hydrogen bonds, further stabilizing the complex. nih.gov The number of hydrogen bonds formed around the methylamine (B109427) group on this sugar corresponds well with tighter binding affinities. nih.gov

These combined interactions explain the high-affinity, yet non-selective, binding profile of staurosporine. nih.govdrugbank.com

Modulation of Cellular Signaling Pathways

By broadly inhibiting protein kinases, staurosporine profoundly disrupts cellular signaling networks, leading to significant physiological consequences, most notably cell cycle arrest and apoptosis. wikipedia.org The specific outcomes depend on the cellular context, the concentration of the compound used, and the duration of exposure.

Staurosporine exerts potent, concentration-dependent effects on cell cycle progression. wikipedia.orgnih.gov At low nanomolar concentrations (e.g., 1-20 nM), it typically induces a reversible arrest in the G1 phase of the cell cycle. nih.govnih.gov At higher concentrations (e.g., >100 nM), it can cause arrest in the G2/M phase. nih.goviiarjournals.org

The mechanism of G1 arrest has been studied extensively and is dependent on a functional Retinoblastoma protein (pRb) pathway. nih.govnih.govresearchgate.net In normal, pRb-positive cells, staurosporine treatment initiates a cascade of events leading to G1 arrest. nih.govresearchgate.net This involves the downregulation of key cell cycle proteins, including Cyclin-Dependent Kinase 4 (CDK4). nih.govresearchgate.net The expression and activity of the checkpoint kinase Chk1 are also required for this pRb-dependent arrest. nih.govnih.gov In contrast, tumor cells with a defective pRb pathway often fail to arrest in G1 in response to staurosporine. nih.govresearchgate.net In some cell models, G1 arrest is also associated with the accumulation of the CDK inhibitor p27kip1, which occurs due to stabilization of the p27kip1 protein. nih.gov

Staurosporine ConcentrationObserved Cell Cycle EffectKey Molecular MediatorsReference
Low (e.g., 20 nM)G1 Phase ArrestpRb, Chk1, Downregulation of CDK4, Downregulation of Cyclin E/Cdk2 nih.govnih.gov
High (e.g., 200 nM)G2/M Phase ArrestInhibition of G2/M checkpoint proteins nih.goviiarjournals.org

Staurosporine is one of the most widely used chemical inducers of apoptosis in laboratory settings. wikipedia.org It can trigger programmed cell death through multiple, sometimes redundant, signaling pathways, the specifics of which can vary significantly between cell types. nih.govnih.gov

A common mechanism involves the activation of the intrinsic, or mitochondrial, apoptotic pathway. aacrjournals.org In many cell lines, such as human corneal endothelial cells and melanoma cells, staurosporine treatment leads to:

Morphological Changes: Cells exhibit characteristic features of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation. nih.govresearchgate.net

Caspase Activation: A key event is the activation of effector caspases, particularly caspase-3. nih.govresearchgate.netnih.gov Caspase-3 activity can be detected within hours of exposure. nih.govresearchgate.net

Substrate Cleavage: Activated caspase-3 cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govresearchgate.net

However, the apoptotic response is not always uniform. In some models, staurosporine can induce apoptosis via caspase-independent pathways. nih.govaacrjournals.org For instance, research in melanoma cells showed that while staurosporine activated the mitochondrial caspase-dependent pathway, it also triggered a later, caspase-independent cell death associated with the nuclear translocation of Apoptosis-Inducing Factor (AIF). aacrjournals.org Furthermore, in primary murine hepatocytes, staurosporine was found to activate caspase-3 through a novel pathway that did not involve the release of cytochrome c from the mitochondria or the activation of upstream caspases like caspase-9. nih.gov This highlights the complexity and cell-type specificity of the signaling pathways modulated by this potent kinase inhibitor.

Influence on Other Signal Transduction Cascades (e.g., MAPK, PI3K/AKT, NF-κB)

While direct studies on 3'-Demethylstaurosporine's specific influence on all major signal transduction cascades are not extensively documented, the activities of its parent compound, staurosporine, and its analogues provide significant insights into its probable mechanisms of action. As a member of the staurosporine family of compounds, it is anticipated to function as a broad-spectrum protein kinase inhibitor, thereby affecting multiple signaling pathways crucial for cell regulation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activity of this pathway is dependent on a series of phosphorylation events carried out by various kinases. Staurosporine and its derivatives are known to be potent, ATP-competitive inhibitors of a wide range of kinases. This broad inhibitory profile suggests a high likelihood of interaction with one or more kinases within the MAPK pathway, although specific studies detailing the direct effects of 3'-Demethylstaurosporine are scarce. The analogue K252a, for instance, has been shown to prevent the autophosphorylation and activation of downstream effectors like MAPK.

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is a central signaling route for promoting cell survival, growth, and proliferation. The staurosporine analogue UCN-01 (7-hydroxystaurosporine) has been demonstrated to interfere with this pathway. Studies have shown that UCN-01 compromises the AKT survival pathway by inducing the dephosphorylation and inactivation of AKT. Specifically, it was found to decrease immunoreactivity at key phosphorylation sites, Serine 473 and Threonine 308, of Akt. dntb.gov.ua This inhibition of AKT phosphorylation prevents the downstream signaling required for cell survival and can lead to the induction of apoptosis. dntb.gov.ua

Table 1: Effect of the Staurosporine Analogue UCN-01 on AKT Phosphorylation
AnaloguePathway AffectedSpecific TargetObserved EffectReference
UCN-01 (7-hydroxystaurosporine)PI3K/AKTAKT (at Ser473 and Thr308)Decreased phosphorylation and inactivation of AKT, compromising the survival signaling pathway. dntb.gov.ua

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. The interaction of staurosporine analogues with this pathway appears to be complex and context-dependent. Interestingly, in contrast to its typical inhibitory actions, staurosporine itself has been observed to increase the transcriptional activity of NF-κB in murine osteoblast MC3T3E-1 cells. nih.gov This activation was noted as part of the molecular mechanism leading to staurosporine-induced apoptosis in these cells, suggesting that in certain cellular contexts, the compound can promote rather than inhibit NF-κB activity. nih.gov

Other Reported Molecular Targets and Interactions

The primary mechanism of action for staurosporine and its derivatives, including likely 3'-Demethylstaurosporine, is the inhibition of a wide range of protein kinases. This lack of specificity is a hallmark of the parent compound. nih.gov However, various analogues have been shown to exhibit some degree of selectivity for different kinases and other molecular targets.

Protein Kinase C (PKC) Isozymes: The staurosporine analogue UCN-01 has been characterized as a selective inhibitor of the conventional PKC subfamily. nih.gov It demonstrates a significantly higher potency for the conventional, Ca²⁺-dependent PKC isozymes (α, β, γ) compared to the novel, Ca²⁺-independent isozymes (δ, ε, η). nih.gov This contrasts with staurosporine, which shows less discrimination between these isozymes. The atypical PKC zeta (aPKCζ) is poorly inhibited by UCN-01. nih.gov

Table 2: Comparative Inhibition of PKC Isozymes by UCN-01 and Staurosporine
PKC IsozymeUCN-01 Ki (nM)Selectivity ProfileReference
cPKC α0.44High affinity for conventional PKCs (cPKC) nih.gov
cPKC β~1.0
cPKC γ~1.0
nPKC δ, ε, η~20Lower affinity for novel PKCs (nPKC)
aPKC ζ3,800Very low affinity for atypical PKCs (aPKC)

Receptor Tyrosine Kinases (Trk): The analogue K252a is a potent inhibitor of the Trk family of neurotrophin receptors (TrkA, TrkB, TrkC), which are crucial for neuronal survival and differentiation. nih.govlktlabs.com K252a inhibits the tyrosine protein kinase activity of the NGF receptor gp140trk with an IC₅₀ of 3 nM. nih.gov Notably, it displays selectivity for the Trk family over other tyrosine kinases like the receptors for EGF and PDGF. nih.gov

Focal Adhesion Kinase (Fak): In human neuroblastoma SH-SY5Y cells, K252a has been shown to induce the tyrosine phosphorylation of the pp125 focal adhesion protein tyrosine kinase (Fak). nih.gov This effect was independent of PKC inhibition and suggests that K252a can mediate neurotrophic effects through a novel signaling pathway involving Fak. nih.gov

The broad but varied inhibitory profiles of staurosporine analogues like UCN-01 and K252a suggest that 3'-Demethylstaurosporine likely also interacts with a wide spectrum of protein kinases, although its specific selectivity and affinity for these and other molecular targets require direct investigation.

In Vitro and in Vivo Biological Activities in Research Models

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

Midostaurin (B1676583) has demonstrated broad anti-proliferative and cytotoxic activity across a range of hematological and solid tumor cell lines. nih.govnih.gov Its efficacy is particularly noted in cells with specific genetic mutations, such as those in the FMS-like tyrosine kinase 3 (FLT3) gene. nih.govnih.gov

The anti-proliferative effect of midostaurin is consistently shown to be dose-dependent in various cancer cell lines. In colorectal cancer (CRC) cells, such as HT-29, HCT116, and SW480, midostaurin inhibited growth with half-maximal inhibitory concentrations (IC50) in the micromolar range at 24 hours. nih.govmdpi.com Specifically, the IC50 values were 5.6 µM for CT26, 3.6 µM for HCT116, and 8.8 µM for SW480 cells. mdpi.com In contrast, much higher potency is observed in leukemia cell lines harboring FLT3 mutations. nih.gov For instance, in Ba/F3 cells engineered to express FLT3-ITD or FLT3-D835Y mutations, midostaurin inhibited proliferation with IC50 values of less than 10 nM. nih.gov The compound also inhibits various protein kinase C (PKC) subtypes with IC50 values in the low nanomolar range (20-30 nM). nih.gov

Table 1: Dose-Response of 3'-Demethylstaurosporine (Midostaurin/PKC412) in Various Cell-Based Assays

Cell Line/Target Mutation/Context Assay Type IC50 Value
Ba/F3 FLT3-ITD Proliferation <10 nM
Ba/F3 FLT3-D835Y Proliferation <10 nM
CT26 (Murine Colon) N/A Growth Inhibition (24h) 5.6 µM
HCT116 (Human Colon) N/A Growth Inhibition (24h) 3.6 µM
SW480 (Human Colon) N/A Growth Inhibition (24h) 8.8 µM
Ba/F3-TEL-SYK SYK Fusion Growth Inhibition 101.2 nM
Protein Kinase C (PKC) Purified Enzyme Kinase Inhibition 20-30 nM

This table is interactive. Users can sort columns to compare data.

Midostaurin demonstrates significant, time- and dose-dependent inhibitory effects on the viability and proliferation of various cancer cells. nih.govmdpi.comnih.gov In preclinical studies, it has shown broad antiproliferative activity against numerous solid tumor cell lines, including those from lung, colon, breast, melanoma, and glioblastoma. nih.gov For example, treatment of HT-29 colorectal cancer cells with midostaurin at concentrations between 0.25 and 2 μM resulted in a marked decrease in the number of proliferative cell colonies. nih.gov

The compound interferes with cell-cycle progression, which contributes to its anti-proliferative effects. nih.govnih.gov In human erythroleukemia cell lines K562 and HEL, midostaurin inhibited growth in both a dose- and time-dependent manner. nih.gov Similarly, at low nanomolar concentrations, it potently inhibits the proliferation of murine hematopoietic cells that are dependent on mutant FLT3 for growth. nih.gov The compound has also been shown to effectively inhibit the proliferation of Ba/F3 cells transformed by the ZNF198-FGFR1 fusion protein, which is associated with myeloproliferative disorders. pnas.org

Modulation of Cellular Processes in Preclinical Studies

Beyond its direct effects on cell growth, midostaurin modulates several fundamental cellular processes that are critical for cancer progression, including apoptosis, cell differentiation, and angiogenesis.

Midostaurin is a potent inducer of apoptosis, or programmed cell death, in various cancer models. nih.govnih.gov In FLT3-mutated Acute Myeloid Leukemia (AML) cell lines, it effectively elicits apoptotic cell death. researchgate.net Studies on colorectal cancer cells have shown that midostaurin provokes apoptosis in a dose-dependent manner, confirmed by increased activity of the executioner caspases, caspase-3 and caspase-9. nih.gov Further evidence of apoptosis includes a higher percentage of Annexin V-positive cells following treatment. nih.gov The apoptotic cell death induced by midostaurin is caspase-dependent, as the use of caspase inhibitors was shown to significantly reduce its cytotoxic effects. nih.gov

In pancreatic cancer cell lines, treatment with midostaurin led to an increase in programmed cell death. nih.gov The combination of midostaurin with other agents, such as the BCL-2 inhibitor venetoclax, can synergistically enhance the induction of apoptosis in FLT3-ITD AML cells. aacrjournals.org This synergistic effect is linked to midostaurin's ability to downregulate the anti-apoptotic protein Mcl-1. aacrjournals.org Similarly, combining midostaurin with the demethylating agent decitabine (B1684300) resulted in significantly greater apoptosis in AML blast progenitor cells than either agent used alone. nih.gov

In addition to inducing cell death, midostaurin has been shown to promote cellular differentiation in certain leukemia cell models. nih.gov In human erythroleukemia cells (K562 and HEL), midostaurin treatment induced megakaryocytic differentiation. nih.gov This was characterized by distinct morphological changes, including enlarged cell contours and multinucleation, which are features of megakaryocytes. nih.gov

The induction of differentiation was further confirmed by changes in cell surface markers. nih.gov Midostaurin treatment led to an increased expression of the megakaryocytic marker CD61, while simultaneously decreasing the expression of the erythroid marker glycophorin A. nih.gov The mechanism for this differentiation-inducing effect may involve the upregulation and signaling of c-Mpl, the receptor for thrombopoietin. nih.gov This activity is significant as the FMS-like tyrosine kinase 3 (FLT3), a primary target of midostaurin, plays a critical role in regulating the proliferation and differentiation of hematopoietic progenitor cells. nih.gov

Midostaurin has been investigated for its anti-angiogenic properties, stemming from its ability to inhibit key receptor tyrosine kinases involved in the formation of new blood vessels. nih.govpatsnap.com The compound inhibits vascular endothelial growth factor receptor (VEGFR) kinases, particularly KDR (VEGF-R2), as well as platelet-derived growth factor receptors (PDGFR). nih.govpatsnap.comresearchgate.net By blocking these receptors, midostaurin can reduce the formation of new blood vessels that are essential for supplying nutrients to tumors. patsnap.com

In vitro studies have confirmed that midostaurin inhibits VEGF-mediated cellular signaling. nih.gov This translates to potent in vivo anti-angiogenic activity. In a murine orthotopic pancreatic cancer model, therapy with midostaurin resulted in a significant inhibition of tumor growth, which was associated with a clear abrogation of tumor angiogenesis. nih.gov Furthermore, in murine models of ocular disease, orally administered midostaurin strongly inhibited both retinal and laser-induced choroidal neovascularization, further highlighting its potential to modulate angiogenesis. nih.gov

Activities in Other Non-Clinical Disease Models (e.g., inflammation, microbial infections, neurodegeneration)

3'-Demethylstaurosporine, also known as RK-286C, is a naturally occurring analogue of staurosporine (B1682477), a potent but non-selective protein kinase inhibitor. Like other staurosporine analogues, 3'-Demethylstaurosporine has been investigated for a range of biological activities in various non-clinical research models. The parent compound, staurosporine, is known to exhibit a wide array of effects, including antifungal, antibacterial, and immunosuppressive properties. Research into its analogues, such as 3'-Demethylstaurosporine, aims to identify compounds with improved selectivity and therapeutic potential.

Microbial Infections

Staurosporine and its analogues are recognized for their antimicrobial properties. nih.gov While extensive and specific data for 3'-Demethylstaurosporine is limited in readily available literature, the general class of indolocarbazole alkaloids to which it belongs has demonstrated activity against various microbial pathogens.

Antifungal and Antibacterial Activities: The indolocarbazole core structure is a key feature contributing to the antimicrobial effects observed in this class of compounds. Staurosporine itself has shown inhibitory activity against a range of fungi and some bacteria. nih.gov For instance, staurosporine has been shown to completely inhibit the mycelial growth of several plant pathogenic fungi at minimum inhibitory concentrations (MICs) ranging from 1-50 µg/mL. It has also demonstrated activity against the yeast Saccharomyces cerevisiae and the bacterium Bacillus subtilis.

While specific MIC values for 3'-Demethylstaurosporine against a broad panel of microbes are not widely reported in the current body of literature, its structural similarity to staurosporine suggests it may possess a comparable spectrum of activity. The primary mechanism of action for staurosporine's antimicrobial effects is linked to its potent inhibition of protein kinases, which are essential for various cellular processes in both fungi and bacteria.

OrganismCompoundActivity (MIC in µg/mL)
Various FungiStaurosporine (Reference)1-50
Various Bacteria3'-DemethylstaurosporineData Not Available
Various Fungi3'-DemethylstaurosporineData Not Available

Inflammation

The immunosuppressive activity of staurosporine analogues suggests a potential role in modulating inflammatory processes. nih.gov Inflammation is a complex biological response involving numerous signaling pathways, many of which are regulated by protein kinases. As a protein kinase inhibitor, 3'-Demethylstaurosporine could theoretically interfere with these inflammatory cascades.

Research on other staurosporine analogues has shown that they can impact immune cell function. For example, the analogue MLR-52 demonstrated immunosuppressive activity in a mixed lymphocyte reaction, a common in vitro model for assessing T-cell activation, which is a critical component of the inflammatory response. nih.gov The mechanism is generally attributed to the inhibition of protein kinase C (PKC), a key enzyme in T-cell signaling pathways. Given that 3'-Demethylstaurosporine is also an indolocarbazole, it is plausible that it shares similar immunomodulatory and anti-inflammatory potential, though specific studies detailing its effects on inflammatory cytokine production or immune cell activation are not extensively documented.

Inflammatory ModelCompoundObserved Effect
Mixed Lymphocyte ReactionMLR-52 (Analogue)Inhibition of T-cell activation
In Vitro/In Vivo Inflammation Models3'-DemethylstaurosporineData Not Available

Neurodegeneration

The role of protein kinases in neuronal cell death and survival has led to the investigation of kinase inhibitors in the context of neurodegenerative diseases. Staurosporine is widely used in preclinical research to induce apoptosis (programmed cell death) in neuronal cell cultures, including the human neuroblastoma cell line SH-SY5Y. This effect is mediated through the activation of caspases, which are key executioners of the apoptotic pathway.

While staurosporine is often used as a tool to model neuronal death, the potential neuroprotective effects of its analogues are also of interest. The therapeutic strategy in neurodegeneration often involves preventing neuronal loss. Therefore, an analogue of staurosporine with a more selective kinase inhibition profile might offer neuroprotective benefits by targeting specific kinases involved in cell death pathways without causing widespread toxicity. However, specific research focusing on the neuroprotective activities of 3'-Demethylstaurosporine in models of neurodegeneration, such as those for Alzheimer's or Parkinson's disease, is not prominently featured in available scientific literature.

Neurodegeneration ModelCompoundObserved Effect
SH-SY5Y Neuroblastoma CellsStaurosporine (Reference)Induction of apoptosis
In Vitro/In Vivo Neuroprotection Models3'-DemethylstaurosporineData Not Available

Structure-Activity Relationship of 3'-Demethylstaurosporine: A Detailed Examination

The indolocarbazole alkaloid 3'-Demethylstaurosporine, a derivative of the potent but non-selective protein kinase inhibitor staurosporine, has been a subject of interest in the quest for more selective and therapeutically viable kinase inhibitors. Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of new analogues with improved pharmacological profiles. This article delves into the structure-activity relationship (SAR) studies and analogue development of 3'-Demethylstaurosporine, focusing on methodological approaches to SAR elucidation and the impact of its structural features on kinase selectivity and potency.

Synthetic Methodologies for Research and Analogue Generation

Total Synthesis Approaches to the 3'-Demethylstaurosporine Scaffold

Retrosynthetic analysis of the staurosporine (B1682477) scaffold identifies two primary challenges: the construction of the C-N glycosidic bonds that link the sugar to the indolocarbazole core and the formation of the polycyclic aglycone itself datapdf.comresearchgate.net.

Key disconnections in the retrosynthesis of the staurosporine family include:

Glycosidic Bond Cleavage : The most apparent disconnection is at the two C-N bonds linking the sugar moiety to the indole (B1671886) nitrogen atoms of the aglycone. This simplifies the target into two key building blocks: the staurosporine aglycone (also known as K252c) and a suitably activated derivative of the aminodeoxy sugar datapdf.comresearchgate.net.

Aglycone Core Formation : The aglycone, K252c, is a symmetrical indolo[2,3-a]pyrrolo[3,4-c]carbazole. Its synthesis can be approached through several routes, often involving the coupling of two indole-derived units. Common strategies include oxidative coupling, Diels-Alder reactions, or transition-metal-catalyzed cross-coupling reactions to form the central carbazole (B46965) ring system nih.govacs.orgnih.gov. A subsequent cyclization, such as a nitrene insertion or electrocyclization, can then be used to form the final lactam ring nih.govacs.org.

A representative retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of the 3'-Demethylstaurosporine Scaffold

Target Molecule Key Intermediate 1 Key Intermediate 2 Precursors

The staurosporine scaffold contains multiple stereocenters, particularly within the carbohydrate portion, and their precise spatial arrangement is critical for biological activity. The control of stereochemistry is a central theme in any total synthesis approach datapdf.com.

Sugar Moiety Synthesis : The chiral centers on the sugar ring are typically established by starting with a precursor from the "chiral pool," such as a readily available natural sugar like L-glucose acs.org. This ensures that the relative stereochemistry of the hydroxyl and amino groups on the sugar is correct from the outset. Subsequent chemical transformations install the necessary functionality for glycosylation.

Glycosylation : The formation of the C-N glycosidic bonds is one of the most challenging steps. Stereocontrol during this step is crucial to obtain the correct anomeric configuration. Strategies often involve the use of specific activating groups on the sugar (glycosyl donor) and carefully chosen reaction conditions to direct the approach of the aglycone (glycosyl acceptor) acs.orgumsl.edu. The difficulty is compounded by the need to form two such bonds to the different indole nitrogens datapdf.com.

Semi-Synthetic Modifications from Staurosporine

Given the high cost and low yield of total synthesis, semi-synthesis starting from the naturally abundant staurosporine is the most common method for producing analogues for research researchgate.net. 3'-Demethylstaurosporine is the direct biosynthetic precursor to staurosporine; the final step in the natural pathway is the O-methylation of the 3'-hydroxyl group acs.orgnih.gov. Therefore, a key semi-synthetic transformation to obtain 3'-Demethylstaurosporine would be a selective 3'-O-demethylation of staurosporine.

Staurosporine offers several sites for chemical modification, allowing for the creation of diverse analogues. These modifications are often aimed at improving selectivity for specific protein kinases or altering physicochemical properties.

Modification of the Indolocarbazole Core : The aromatic rings of the aglycone are susceptible to electrophilic substitution reactions. For instance, halogenation (chlorination or bromination) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) researchgate.netmtroyal.ca.

Modification of the Lactam and Sugar Moieties : The secondary amine on the sugar (at the 4' position) is a common site for derivatization through acylation or alkylation researchgate.netresearchgate.netnih.gov. For example, reaction with acyl chlorides or anhydrides can introduce a variety of substituents researchgate.netmtroyal.ca.

Table 2: Examples of Semi-Synthetic Derivatizations of the Staurosporine Scaffold

Reaction Type Reagent(s) Position(s) Modified Resulting Analogue Type
Acylation Benzoyl Chloride, Triethylamine 4'-N-methylamino group 4'-N-Benzoyl derivatives
Halogenation N-Chlorosuccinimide (NCS) C3 of indolocarbazole 3-Chloro derivatives researchgate.net
Halogenation N-Bromosuccinimide (NBS) C3 of indolocarbazole 3-Bromo derivatives researchgate.net
Oxidation Potassium tert-butoxide / O₂ C7 of indolocarbazole 7-Oxo derivatives researchgate.net

The sugar moiety is crucial for the biological activity of staurosporine, and its modification is a key strategy for generating new analogues nih.gov. As 3'-Demethylstaurosporine is the natural precursor to staurosporine, its generation from the latter requires the reversal of the final biosynthetic O-methylation step acs.orgnih.gov. While selective chemical O-demethylation at this position presents a significant challenge due to the presence of other sensitive functional groups, it remains a primary theoretical route for semi-synthesis.

Other transformations on the sugar focus on the 4'-N-methylamino group. Alkylation with reagents such as methyl bromoacetate (B1195939) can be used to introduce linkers, which can then be attached to other molecules, such as fluorescent probes, for use in biochemical assays researchgate.netnih.gov.

Combinatorial Chemistry and High-Throughput Synthesis for Research Libraries

To explore the structure-activity relationships of the staurosporine scaffold efficiently, researchers employ combinatorial chemistry and high-throughput synthesis to create large libraries of related compounds. These libraries can then be screened to identify molecules with desired biological activities.

Combinatorial chemistry involves the systematic and repetitive connection of a set of different "building blocks" to yield a large array of diverse molecular entities routledge.com. For the 3'-Demethylstaurosporine scaffold, this could involve:

Parallel Synthesis : Using a multi-well plate format, the core scaffold could be reacted with a diverse set of reagents in parallel. For example, a library could be generated by reacting 3'-Demethylstaurosporine with a wide range of acylating or alkylating agents to modify the 4'-amino group researchgate.net.

Combinatorial Biosynthesis : This approach involves genetically engineering the biosynthetic pathway of staurosporine in a host microorganism. By introducing or modifying genes, such as those for halogenases or different glycosyltransferases, a variety of new analogues can be produced pnas.orgnih.gov. This method allows for the creation of complex structures that are difficult to access through traditional chemical synthesis.

One demonstrated high-throughput method for a staurosporine scaffold involves reductive amination, where the amine on the sugar is reacted with a library of 48 different aldehydes under various conditions to rapidly generate a diverse set of analogues on a nanoscale researchgate.net. Such an approach could readily be applied to a 3'-Demethylstaurosporine core to build extensive research libraries.

Enzymatic and Biocatalytic Approaches to Synthesis

The synthesis of 3'-Demethylstaurosporine, a key precursor to staurosporine and an important research compound in its own right, can be effectively achieved through targeted enzymatic and biocatalytic strategies. These methods leverage the inherent biosynthetic machinery of microorganisms, offering a high degree of specificity and avoiding the complex protection and deprotection steps often required in traditional chemical synthesis. The primary biocatalytic approaches involve either the genetic modification of producing organisms to create "blocked mutants" or the inhibition of specific enzymatic steps in the wild-type biosynthetic pathway.

One of the principal biocatalytic methods for producing 3'-Demethylstaurosporine involves the use of a genetically modified strain of Streptomyces longisporoflavus. The mutant strain, designated R19, is specifically blocked in the final step of the staurosporine biosynthetic pathway. nih.gov This final step consists of the O-methylation of the 3'-hydroxyl group of 3'-Demethylstaurosporine to form staurosporine. nih.gov By disrupting the gene responsible for the methyltransferase enzyme that catalyzes this reaction, the metabolic pathway is halted, leading to the accumulation of the desired demethylated intermediate. This intermediate, also referred to in literature as 3'-demethoxy-3'-hydroxystaurosporine, can then be isolated from the fermentation culture. nih.gov This approach highlights the power of genetic engineering to redirect biosynthetic pathways toward the production of specific, high-value analogues.

A second major biocatalytic strategy involves the chemical inhibition of the staurosporine biosynthesis pathway in the wild-type producing organism, Streptomyces staurosporeus. nih.gov The final stage of staurosporine formation involves two key methylation events: N-methylation at the 4'-amino group of the sugar moiety and O-methylation at the 3'-hydroxyl group. wikipedia.org Research has shown that the introduction of a methyltransferase inhibitor can selectively block the final O-methylation step. nih.gov Sinefungin (B1681681), a natural analogue of S-adenosylmethionine (the methyl donor in these reactions), has been identified as an effective inhibitor for this purpose. nih.gov When sinefungin is added to the culture of Streptomyces staurosporeus, it interferes with the action of the O-methyltransferase enzyme, preventing the conversion of 3'-Demethylstaurosporine to staurosporine and causing the former to be efficiently accumulated in the medium. nih.govacs.org

Both of these biocatalytic methods provide effective routes to 3'-Demethylstaurosporine by targeting the same enzymatic vulnerability—the final O-methylation step. The choice between using a blocked mutant or a chemical inhibitor depends on factors such as the ease of genetic manipulation of the strain versus the cost and efficiency of the inhibitor.

The following tables summarize the key components and findings related to these enzymatic and biocatalytic approaches.

Table 1: Biocatalytic Production of 3'-Demethylstaurosporine via Blocked Mutant

ParameterDescription
Microorganism Streptomyces longisporoflavus R19 nih.gov
Methodology Use of a mutant strain blocked in the final step of staurosporine biosynthesis. nih.gov
Target Enzyme O-methyltransferase nih.gov
Reaction Blocked 3'-O-methylation of the staurosporine precursor. nih.gov
Product Accumulated 3'-demethoxy-3'-hydroxystaurosporine (3'-Demethylstaurosporine) nih.gov

Table 2: Biocatalytic Production of 3'-Demethylstaurosporine via Enzyme Inhibition

ParameterDescription
Microorganism Streptomyces staurosporeus nih.gov
Methodology Chemical inhibition of the wild-type biosynthetic pathway. nih.gov
Inhibitor Sinefungin nih.gov
Target Enzyme O-methyltransferase nih.gov
Reaction Blocked Final O-methylation step in staurosporine biosynthesis. nih.govacs.org
Product Accumulated 3'-demethoxy-3'-hydroxystaurosporine (3'-Demethylstaurosporine) nih.gov

Analytical and Biophysical Methodologies for Research Characterization

Spectroscopic Techniques in Structural Elucidation for Research

Spectroscopic methods are indispensable for the detailed structural analysis of 3'-Demethylstaurosporine, providing insights into its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3'-Demethylstaurosporine. Both ¹H and ¹³C NMR are employed to map the complete chemical skeleton of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. Specific chemical shifts (δ) are indicative of the electronic environment of the protons. For 3'-Demethylstaurosporine, the aromatic protons of the indolocarbazole core typically resonate in the downfield region, while protons on the sugar moiety and methyl groups appear in the upfield region.

A comprehensive set of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is utilized to establish the connectivity between protons and carbons, ultimately leading to the complete and unambiguous assignment of the structure of 3'-Demethylstaurosporine.

Below are the reported ¹H and ¹³C NMR chemical shifts for 3'-Demethylstaurosporine, which are instrumental for its identification and characterization.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
1129.0-
1a126.9-
2123.67.93 (d, 8.1)
3120.37.31 (t, 7.6)
4125.78.99 (d, 7.8)
4a137.4-
5110.2-
6141.2-
6a119.8-
7170.1-
8125.29.17 (d, 7.8)
9121.07.34 (t, 7.6)
10123.47.50 (t, 7.8)
11114.97.87 (d, 8.1)
11a132.3-
12a135.2-
1'95.57.60 (d, 3.7)
2'36.42.25 (m)
3'51.13.31 (m)
4'36.22.25 (m)
5'57.64.08 (d, 12.8), 3.42 (m)
6'44.9-
N-CH₃29.52.56 (s)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 3'-Demethylstaurosporine with high accuracy. High-resolution mass spectrometry (HRMS) provides the precise mass of the molecular ion, which allows for the determination of its molecular formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information and confirming the identity of the compound. The fragmentation of the indolocarbazole core and the sugar moiety provides key structural insights.

TechniqueInformation ObtainedApplication to 3'-Demethylstaurosporine
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental composition.Confirmation of the molecular formula (C₂₇H₂₄N₄O₃).
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns.Identification of characteristic fragments from the indolocarbazole and sugar moieties.

Circular dichroism (CD) spectroscopy is a crucial technique for confirming the stereochemistry of chiral molecules like 3'-Demethylstaurosporine. This method measures the differential absorption of left- and right-circularly polarized light. Since the stereoisomers of a molecule interact differently with circularly polarized light, CD spectroscopy can be used to determine the absolute configuration of the chiral centers within the sugar moiety of 3'-Demethylstaurosporine. The resulting CD spectrum provides a unique signature for a specific stereoisomer. Computational studies on the parent compound, staurosporine (B1682477), have been used to correlate the experimental CD spectra with its known absolute configuration, a methodology that can be extended to its analogs.

Chromatographic Methods for Purification and Analysis in Research

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of 3'-Demethylstaurosporine in various research settings.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 3'-Demethylstaurosporine and for its quantitative analysis. A validated HPLC method can separate the target compound from impurities and related substances.

Typically, a reversed-phase HPLC method is employed, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the indolocarbazole chromophore exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification.

ParameterTypical Conditions for Staurosporine Analogs
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid)
Flow Rate~1.0 mL/min
DetectionUV at ~290 nm
Injection Volume10-20 µL

For the analysis of 3'-Demethylstaurosporine in complex matrices, such as fermentation broths or biological samples, hyphenated techniques are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. LC-MS allows for the detection and quantification of 3'-Demethylstaurosporine at very low concentrations. The mass spectrometer provides molecular weight information for the eluting peaks, which greatly aids in peak identification and confirmation, especially in complex mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines HPLC separation with NMR detection. This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. For complex mixtures containing unknown staurosporine analogs or degradation products, LC-NMR can provide detailed structural information without the need for prior isolation of each component.

Biophysical Techniques for Ligand-Target Interaction Studies

The characterization of the interaction between a ligand, such as 3'-Demethylstaurosporine, and its biological targets is fundamental to understanding its mechanism of action and for guiding further drug development. A suite of biophysical techniques is employed to elucidate the structural, kinetic, and thermodynamic properties of these interactions. While specific published data for 3'-Demethylstaurosporine using the following techniques is limited, the methodologies are routinely applied to its parent compound, staurosporine, and other kinase inhibitors. This section describes the principles of these techniques and illustrates the type of data they provide in the context of characterizing kinase inhibitors.

X-ray Crystallography of Compound-Kinase Complexes

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.govproteopedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal of the target protein bound to an inhibitor, researchers can generate a detailed electron density map and build an atomic model of the complex. youtube.commdpi.com This provides unparalleled insights into the precise binding mode of the inhibitor.

Research Findings:

The primary goal of crystallizing a kinase in complex with an inhibitor like 3'-Demethylstaurosporine is to visualize the specific molecular interactions that govern binding and selectivity. This includes:

Binding Site Identification: Confirming that the inhibitor binds to the intended site, typically the ATP-binding pocket for this class of compounds.

Interaction Mapping: Identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor.

Conformational Changes: Observing any changes in the kinase's conformation upon inhibitor binding.

For example, the crystal structure of staurosporine bound to MAP KAP kinase 2 (PDB ID: 1NXK) and the human LIMK1 kinase domain (PDB ID: 3S95) provide atomic-level details of these interactions, which would be expected to be largely conserved for 3'-Demethylstaurosporine. rcsb.orgpdbj.org Analysis of such complexes is crucial for structure-based drug design, enabling chemists to modify the inhibitor to enhance potency or improve selectivity for a specific kinase.

PDB IDKinase TargetResolution (Å)Key Insight
1NXK MAP KAP kinase 22.70Reveals structural basis for inhibition and differences from the autoinhibited state. rcsb.org
3S95 LIM domain kinase 1-Details the binding mode of staurosporine within the LIMK1 active site. pdbj.org
8S19 c-KIT kinase domain2.30Provides a high-resolution view of staurosporine interacting with the c-KIT kinase. rcsb.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to monitor biomolecular interactions in real-time. nih.govjacksonimmuno.com The method provides quantitative data on the kinetics of a binding event, including the association rate (how quickly the compound binds to its target) and the dissociation rate (how quickly it unbinds). nuvisan.comscispace.comyoutube.com

In a typical SPR experiment, the target protein (e.g., a kinase) is immobilized on a sensor chip surface. A solution containing the ligand (the "analyte," such as 3'-Demethylstaurosporine) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in resonance units (RU). jacksonimmuno.com

Research Findings:

An SPR experiment yields a sensorgram, a plot of the response (RU) over time, which is divided into distinct phases:

Association Phase: The analyte is injected, and binding to the immobilized ligand is observed as an increase in the signal. The shape of this curve is used to calculate the association rate constant (kon). jacksonimmuno.com

Steady-State Phase: The system reaches equilibrium, where the rate of association equals the rate of dissociation.

Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the complex is monitored as a decrease in the signal. This curve is used to determine the dissociation rate constant (koff). jacksonimmuno.com

From these rate constants, the equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of koff to kon. A lower KD value indicates a higher binding affinity. This kinetic information is invaluable for drug discovery, as the residence time (related to 1/koff) of a drug on its target can be a better predictor of efficacy than affinity alone.

Although specific SPR data for 3'-Demethylstaurosporine is not available, the table below illustrates the typical kinetic parameters that would be determined from such an analysis.

ParameterSymbolDescriptionHypothetical Value for 3'-Demethylstaurosporine
Association Rate Constant konThe rate at which the compound binds to the target.1 x 106 M-1s-1
Dissociation Rate Constant koffThe rate at which the compound dissociates from the target.1 x 10-3 s-1
Equilibrium Dissociation Constant KDA measure of binding affinity, calculated as koff/kon.1 nM

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular binding events. nih.govwisc.edu It is considered the gold standard for determining the thermodynamic parameters of an interaction, as it measures binding in solution without the need for labels or immobilization. cancer.gov

In an ITC experiment, a solution of the ligand (e.g., 3'-Demethylstaurosporine) is titrated in small aliquots into a sample cell containing the target protein (e.g., a kinase). cancer.gov Each injection triggers a heat change (either release or absorption) that is precisely measured by the calorimeter. researchgate.net

Research Findings:

A single ITC experiment can determine all the key thermodynamic parameters of an interaction:

Binding Affinity (KA or KD): The strength of the interaction.

Binding Enthalpy (ΔH): The heat released or absorbed upon binding, which reflects the changes in bonding (e.g., hydrogen bonds, van der Waals interactions). nih.gov

Binding Stoichiometry (n): The molar ratio of the ligand to the protein in the complex. cancer.gov

From these directly measured values, other critical parameters can be calculated:

Gibbs Free Energy (ΔG): Indicates the spontaneity of the binding reaction.

Binding Entropy (ΔS): Reflects the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. cancer.gov

This complete thermodynamic profile provides deep insight into the driving forces behind the binding event. For instance, a reaction may be enthalpy-driven (dominated by favorable bond formation) or entropy-driven (dominated by the hydrophobic effect). This information is critical for understanding structure-activity relationships and for rationally optimizing lead compounds.

The following table presents a hypothetical thermodynamic profile for the interaction of 3'-Demethylstaurosporine with a target kinase, as would be determined by ITC.

Thermodynamic ParameterSymbolDescriptionHypothetical Value for 3'-Demethylstaurosporine
Stoichiometry nMolar ratio of ligand to protein.1.0
Dissociation Constant KDMeasure of binding affinity.5 nM
Change in Enthalpy ΔHHeat released or absorbed during binding.-8.5 kcal/mol
Change in Entropy TΔSContribution from changes in system disorder.+3.0 kcal/mol
Change in Gibbs Free Energy ΔGOverall energy change indicating binding spontaneity.-11.5 kcal/mol

Integration into Broader Research Areas and Applications As a Research Tool

Application in Cell Cycle Studies

Extensive searches of scientific literature did not yield specific research findings on the application of 3'-Demethylstaurosporine in cell cycle studies. The available body of research predominantly focuses on its parent compound, Staurosporine (B1682477), and other derivatives.

While Staurosporine is a well-documented tool in cell cycle research, known for its ability to induce cell cycle arrest at the G1 and G2/M checkpoints depending on the cell type and concentration, specific data detailing the effects of 3'-Demethylstaurosporine on cell cycle progression, its impact on cyclin-dependent kinases (CDKs), or its use as a tool to study cell cycle checkpoints are not present in the currently available scientific literature.

Therefore, a detailed analysis, including research findings and data tables concerning the application of 3'-Demethylstaurosporine in cell cycle studies, cannot be provided.

Future Directions and Unexplored Research Avenues

Advanced SAR and Rational Design of Highly Selective Probes

A significant challenge in utilizing the staurosporine (B1682477) scaffold is its broad selectivity, which can lead to off-target effects. rsc.org Future research must focus on advanced structure-activity relationship (SAR) studies and rational design to create highly selective probes based on the 3'-Demethylstaurosporine core. The 3'-hydroxyl group of 3'-Demethylstaurosporine provides a key modification point that can be exploited to achieve greater kinase selectivity compared to staurosporine, which has a methoxy (B1213986) group at this position. nih.gov

Detailed SAR studies will be crucial in understanding how modifications at various positions of the 3'-Demethylstaurosporine molecule affect its binding affinity and selectivity for different kinases. nih.govdrugdesign.orgyoutube.com By systematically altering functional groups on the indolocarbazole core and the sugar moiety, researchers can map the chemical space required for selective inhibition. For instance, the introduction of bulky or charged groups at the C7 position of the indolocarbazole has been shown to prevent binding to wild-type kinases while allowing for the targeting of engineered kinases with a modified "gatekeeper" residue. nih.gov This "analog-sensitive" approach could be adapted for 3'-Demethylstaurosporine to develop highly specific probes for individual kinases. nih.govacs.org

Rational drug design, aided by computational modeling and X-ray crystallography, will be instrumental in this endeavor. nih.govnih.gov By analyzing the co-crystal structures of various kinases with staurosporine and its analogs, specific interactions that govern binding and selectivity can be identified. rsc.org This structural information can guide the design of novel 3'-Demethylstaurosporine derivatives with optimized interactions within the ATP-binding pocket of target kinases, leading to the development of probes with narrow, predictable kinase inhibition profiles. nih.gov

Table 1: Potential Modification Sites on 3'-Demethylstaurosporine for SAR Studies

Modification Site Potential Modifications Goal of Modification
3'-Hydroxyl GroupAlkylation, Acylation, GlycosylationModulate hydrogen bonding and steric interactions to enhance selectivity.
Indole (B1671886) Nitrogen AtomsAttachment of substituted chainsImprove cell permeability and target engagement. nih.gov
C7 PositionIntroduction of bulky functional groupsDevelop analog-sensitive kinase inhibitors. nih.gov
Aromatic CoreHalogenation, NitrationAlter electronic properties and create new interaction points. nih.gov

Exploration of Novel Biosynthetic Enzymes for Diversification

The natural biosynthetic pathway of staurosporine provides a powerful platform for generating novel analogs through combinatorial biosynthesis. nih.govnih.gov The modular nature of the enzymatic machinery involved in its synthesis allows for the substitution and engineering of enzymes to produce a diverse array of indolocarbazole compounds. rsc.org A key future direction is the exploration and characterization of novel biosynthetic enzymes that can act on 3'-Demethylstaurosporine or its precursors to generate further structural diversity.

The biosynthesis of staurosporine involves a series of enzymes, including L-amino acid oxidases (StaO), glycosyltransferases (StaG), and methyltransferases (StaMA, StaMB). wikipedia.org The enzyme responsible for the final methylation step to produce staurosporine from O-demethyl-N-demethyl-staurosporine is StaMB. wikipedia.org The absence or inhibition of this specific methyltransferase activity leads to the accumulation of demethylated analogs. Understanding and harnessing the substrate flexibility of these enzymes is paramount. For example, the glycosyltransferase StaG has been shown to accept alternative sugar donors, paving the way for the creation of novel glycovariants. nih.gov

Future research should focus on discovering and characterizing novel enzymes, such as halogenases, hydroxylases, and acyltransferases, from other microbial sources that can modify the 3'-Demethylstaurosporine scaffold. nih.gov By introducing genes encoding these enzymes into a 3'-Demethylstaurosporine-producing host, it may be possible to generate a library of new derivatives with potentially novel biological activities. Furthermore, protein engineering and directed evolution of existing biosynthetic enzymes could be employed to alter their substrate specificity and catalytic activity, leading to the production of previously inaccessible analogs. mdpi.com

Table 2: Key Biosynthetic Enzymes and Their Potential for Diversification

Enzyme Function in Staurosporine Biosynthesis Potential for Diversification of 3'-Demethylstaurosporine
StaO/StaDDimerization of L-tryptophan derivativesEngineering for incorporation of tryptophan analogs.
StaG (Glycosyltransferase)Attaches the sugar moiety to the aglycone. nih.govUse of engineered StaG or novel glycosyltransferases to attach different sugar moieties. nih.gov
StaN (P450 Oxygenase)Reorients the sugar attachment. wikipedia.orgModifying its activity to alter the sugar conformation.
StaMA/StaMB (Methyltransferases)Methylation of the sugar moiety. wikipedia.orgInhibition or modification to produce various demethylated analogs.
Novel HalogenasesNot present in the staurosporine cluster.Introduction to create halogenated derivatives with altered binding properties. nih.gov

Investigation of 3'-Demethylstaurosporine in Emerging Biological Systems

While the primary targets of staurosporine and its analogs are protein kinases, the full spectrum of their biological activities is likely much broader. satoshi-omura.info A crucial future direction is the investigation of 3'-Demethylstaurosporine in emerging and less-explored biological systems and signaling pathways. The slightly altered chemical structure of 3'-Demethylstaurosporine may confer novel biological activities or a different target profile compared to its parent compound.

Research should move beyond the well-characterized kinase families and explore the effects of 3'-Demethylstaurosporine on non-canonical signaling pathways, such as those involved in cellular metabolism, autophagy, and DNA damage repair. The compound's potential role in modulating protein-protein interactions, which are often regulated by phosphorylation events, is another area ripe for exploration.

Furthermore, the application of 3'-Demethylstaurosporine in novel disease models is warranted. While staurosporine analogs have been extensively studied in cancer, their potential in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases, remains largely untapped. satoshi-omura.info For example, given the role of kinases in the life cycles of parasites like those responsible for malaria and tuberculosis, 3'-Demethylstaurosporine could be investigated as a potential anti-parasitic agent. satoshi-omura.info

Development of Chemical Biology Tools based on 3'-Demethylstaurosporine Scaffold (e.g., affinity probes)

To fully elucidate the biological functions and molecular targets of 3'-Demethylstaurosporine, the development of sophisticated chemical biology tools is essential. nih.gov These tools, derived from the 3'-Demethylstaurosporine scaffold, will enable researchers to identify binding partners, study target engagement in living cells, and visualize the compound's subcellular localization.

A key area of development is the synthesis of affinity-based probes (AfBPs). nih.govnih.gov These probes typically consist of the 3'-Demethylstaurosporine core, a reactive group for covalent modification of target proteins, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. wikipedia.org By incorporating a photo-reactive group, such as a diazirine or benzophenone, photo-affinity probes can be created that allow for light-induced crosslinking to interacting proteins in their native cellular environment. nih.gov

Another promising avenue is the creation of activity-based probes (ABPs) that specifically label active enzymes. wikipedia.org These probes could be designed to covalently bind to the active site of specific kinases that are targeted by 3'-Demethylstaurosporine. Additionally, the development of fluorescently labeled 3'-Demethylstaurosporine analogs would allow for real-time imaging of the compound's distribution and dynamics within cells, providing valuable insights into its mechanism of action.

Table 3: Types of Chemical Biology Tools Based on the 3'-Demethylstaurosporine Scaffold

Tool Type Key Features Application
Affinity-Based Probes (AfBPs)Contains a reactive group (e.g., chloroacetamide) and a reporter tag. nih.govnih.govIdentification and enrichment of cellular binding partners.
Photo-Affinity ProbesIncorporates a photo-reactive group (e.g., diazirine). nih.govCovalent labeling of target proteins upon UV irradiation in live cells.
Fluorescent ProbesConjugated to a fluorophore.Visualization of subcellular localization and target engagement via microscopy.
Clickable ProbesContains a bioorthogonal handle (e.g., alkyne or azide).Allows for two-step labeling and detection of target proteins.

Integration with Systems Biology Approaches to Map Complex Interactions

To gain a comprehensive understanding of the cellular effects of 3'-Demethylstaurosporine, it is essential to move beyond single-target analyses and embrace a systems-level perspective. griffith.edu.au The integration of 3'-Demethylstaurosporine treatment with various "omics" technologies will enable the mapping of its complex interaction networks and the elucidation of its global impact on cellular physiology. nih.govmssm.edu

Systems biology approaches, such as proteomics, phosphoproteomics, and metabolomics, can provide a global snapshot of the changes that occur in a cell upon treatment with 3'-Demethylstaurosporine. nih.gov For example, quantitative proteomics can identify changes in protein expression levels, while phosphoproteomics can provide a direct readout of the compound's effect on the cellular kinome. Metabolomics can reveal downstream effects on metabolic pathways.

The data generated from these high-throughput experiments can then be integrated using bioinformatics tools to construct network models of the compound's mechanism of action. researchgate.net This approach can help to identify not only the direct targets of 3'-Demethylstaurosporine but also the secondary and tertiary effects that ripple through cellular signaling and metabolic networks. Such a holistic understanding is crucial for predicting the compound's therapeutic potential and potential side effects.

Q & A

Q. What are the primary analytical techniques for structural characterization of 3'-Demethylstaurosporine?

To confirm the structure of 3'-Demethylstaurosporine, researchers should employ a combination of nuclear magnetic resonance (NMR) (for stereochemical analysis and functional group identification), mass spectrometry (MS) (for molecular weight and fragmentation patterns), and X-ray crystallography (for absolute configuration determination). Cross-referencing with literature data for staurosporine analogs is critical to validate assignments . For example, comparing 13C^{13}\text{C}-NMR shifts of the demethylated site (C-3') with parent compounds can confirm structural modifications.

Q. How is 3'-Demethylstaurosporine synthesized in microbial pathways?

3'-Demethylstaurosporine is biosynthesized via enzymatic O-methylation of its precursor, catalyzed by O-methyltransferases (EC 2.1.1.139). Key steps include:

  • Gene cluster identification : Use genome mining to locate methyltransferase genes in Streptomyces spp. .
  • Heterologous expression : Clone candidate genes into model organisms (e.g., E. coli) and validate activity via HPLC or LC-MS to detect product formation .

Q. What in vitro assays are used to study the bioactivity of 3'-Demethylstaurosporine?

Standard assays include:

  • Kinase inhibition profiling : Use ATP-competitive assays with recombinant kinases (e.g., PKC, CDK) to measure IC50_{50} values.
  • Cytotoxicity screening : Employ cell viability assays (MTT, CCK-8) in cancer cell lines, comparing results to staurosporine to assess potency differences .

Advanced Research Questions

Q. How can contradictory catalytic activity data for 3'-Demethylstaurosporine methyltransferases be resolved?

Discrepancies in enzyme activity (e.g., low BridgIT prediction scores for N-formiminotransferase involvement ) may arise from:

  • Substrate promiscuity : Test alternative substrates or cofactors (e.g., SAM analogs) via kinetic assays.
  • Structural dynamics : Perform molecular dynamics simulations to identify active-site residues affecting catalysis.
  • Experimental validation : Use knock-out strains to confirm gene essentiality in the biosynthetic pathway .

Q. What methodological challenges arise in scaling up 3'-Demethylstaurosporine synthesis?

Key challenges include:

  • Low enzymatic yields : Optimize fermentation conditions (pH, temperature) or use directed evolution to improve methyltransferase efficiency.
  • Stereochemical purity : Monitor chiral centers via chiral HPLC and adjust reaction conditions (e.g., solvent polarity) to minimize epimerization .
  • Reproducibility : Standardize protocols for microbial culture handling and extraction methods to reduce batch-to-batch variability .

Q. How do researchers address inconsistent bioactivity results across cell lines?

Variability may stem from:

  • Cell line specificity : Profile kinase expression levels (via Western blot) to correlate inhibition potency with target availability.
  • Metabolic stability : Assess compound degradation using LC-MS/MS in cell lysates over time .
  • Off-target effects : Use CRISPR-Cas9 knockouts to isolate primary targets from secondary interactions .

Methodological Tables for Reference

Q. Table 1: Analytical Techniques for 3'-Demethylstaurosporine Characterization

TechniqueApplicationDetection LimitReference
NMR (1D/2D)Stereochemistry, functional groups0.1–1.0 µmol
LC-HRMSMolecular weight, purity0.01 ng/mL
X-ray diffractionAbsolute configurationSingle crystal

Q. Table 2: Key Enzymes in 3'-Demethylstaurosporine Biosynthesis

EnzymeEC NumberCatalytic ChallengeSolution
O-methyltransferase2.1.1.139Low activity in heterologous hostsCodon optimization, SAM addition
N-formiminotransferase (putative)2.1.2.5Unconfirmed substrate specificitySubstrate screening assays

Guidelines for Robust Research Design

  • SMART objectives : Ensure research questions are Specific, Measurable, Achievable, Researchable, and Time-bound (e.g., "Determine IC50_{50} of 3'-Demethylstaurosporine in 3 cell lines within 6 months") .
  • Ethical data reporting : Disclose statistical methods (e.g., ANOVA for bioactivity comparisons) and obtain ethics approvals for cell line use .
  • Literature rigor : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid unverified databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.